N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrazolyl group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-chlorobenzyl chloride: This can be achieved by the chlorination of benzyl chloride using N-chlorosuccinimide under visible light irradiation.
Synthesis of 1-(3-chlorobenzyl)-1H-pyrazole: This involves the reaction of 3-chlorobenzyl chloride with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative.
Nitration of benzenesulfonamide: The nitration of benzenesulfonamide can be carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate)
Major Products Formed
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzyl derivatives
Coupling: Formation of biaryl compounds
Scientific Research Applications
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl bromide: Used in similar synthetic applications but lacks the nitro and sulfonamide groups.
1-(3-Chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole: Shares the chlorobenzyl group but has different biological activities due to the presence of the benzimidazole moiety.
Uniqueness
N~1~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C16H13ClN4O4S |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN4O4S/c17-13-3-1-2-12(10-13)11-20-9-8-16(18-20)19-26(24,25)15-6-4-14(5-7-15)21(22)23/h1-10H,11H2,(H,18,19) |
InChI Key |
XROOYQHVQHIYCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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